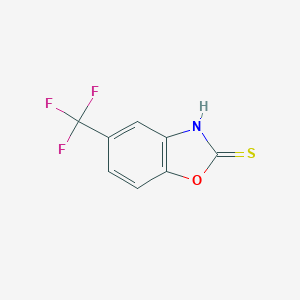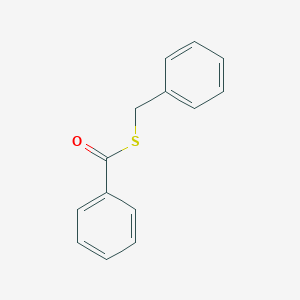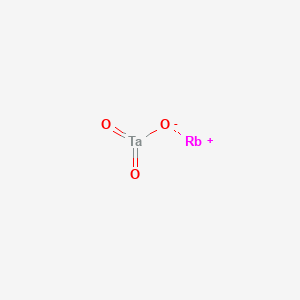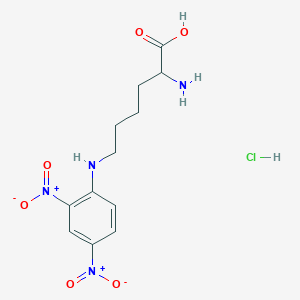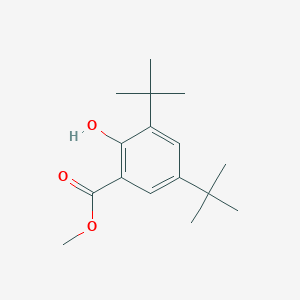
3,5-ジ-tert-ブチルサリチル酸メチル
概要
説明
Methyl 3,5-di-tert-butylsalicylate: is an organic compound with the molecular formula C₁₆H₂₄O₃ It is a derivative of salicylic acid, where the hydroxyl group is esterified with a methyl group, and the aromatic ring is substituted with two tert-butyl groups at the 3 and 5 positions
科学的研究の応用
Methyl 3,5-di-tert-butylsalicylate has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
Methyl 3,5-di-tert-butylsalicylate, also known as Methyl 3,5-di-tert-butyl-2-hydroxybenzoate or Methyl 3,5-di-t-butylsalicylate, is a chemical compound with the molecular formula C16H24O3 . This compound’s mechanism of action involves several aspects, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Target of Action
It is structurally similar to methyl salicylate, which is known to act as a counter-irritant . Counter-irritants work by causing irritation of the sensory nerve endings, which is thought to alter or offset pain in the underlying muscle or joints that are served by the same nerves .
Mode of Action
Based on its structural similarity to methyl salicylate, it may also act as a counter-irritant . This means it could potentially alleviate musculoskeletal pain by causing irritation of the sensory nerve endings, thereby masking the underlying musculoskeletal pain and discomfort .
Result of Action
Based on its structural similarity to methyl salicylate, it may potentially provide symptomatic relief of acute musculoskeletal pain .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-di-tert-butylsalicylate typically involves the esterification of 3,5-di-t-butylsalicylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
[ \text{3,5-di-t-butylsalicylic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{Methyl 3,5-di-tert-butylsalicylate} + \text{water} ]
Industrial Production Methods: In industrial settings, the production of Methyl 3,5-di-tert-butylsalicylate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester.
化学反応の分析
Types of Reactions: Methyl 3,5-di-tert-butylsalicylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
類似化合物との比較
Methyl salicylate:
Ethyl 3,5-di-t-butylsalicylate: Similar to Methyl 3,5-di-tert-butylsalicylate but with an ethyl ester group instead of a methyl group.
3,5-di-t-butylsalicylic acid: The parent acid of Methyl 3,5-di-tert-butylsalicylate, without the esterification.
Uniqueness: Methyl 3,5-di-tert-butylsalicylate is unique due to the presence of two bulky tert-butyl groups, which influence its chemical properties and reactivity. These substitutions can enhance the compound’s stability and alter its interactions with other molecules, making it distinct from simpler salicylate derivatives.
特性
IUPAC Name |
methyl 3,5-ditert-butyl-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-15(2,3)10-8-11(14(18)19-7)13(17)12(9-10)16(4,5)6/h8-9,17H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGONIQEKLJPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164483 | |
| Record name | Methyl 3,5-di-t-butylsalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15018-03-8 | |
| Record name | Methyl 3,5-di-t-butylsalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,5-di-t-butylsalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


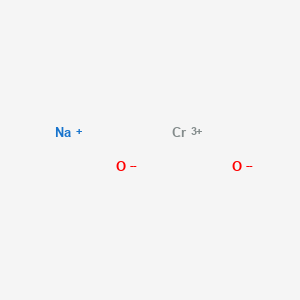
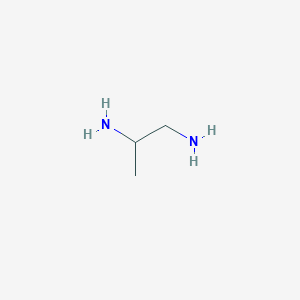
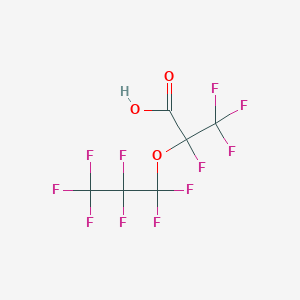
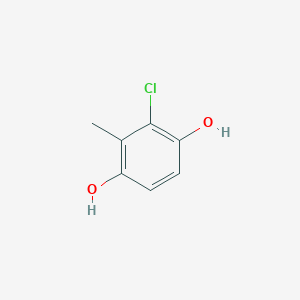


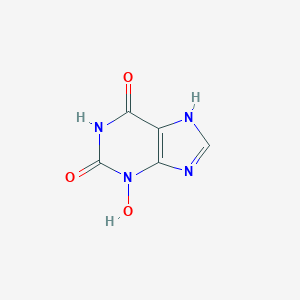
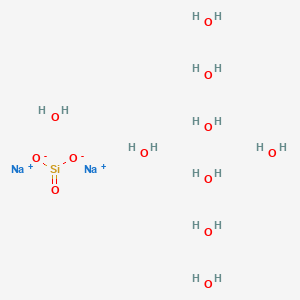
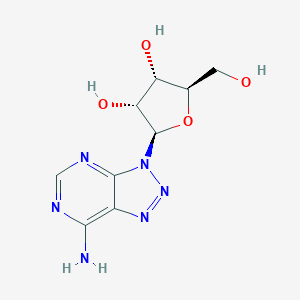
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
